molecular formula C13H16ClFN2O B7569931 (5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone

(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone

Cat. No.: B7569931
M. Wt: 270.73 g/mol
InChI Key: PXNNZLRZPULPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone, also known as CFT, is a chemical compound that belongs to the class of phenyltropanes. CFT is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine in the brain. CFT has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone binds to the dopamine transporter and inhibits its function, leading to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine levels can have a variety of effects on the brain, including increased motivation, improved mood, and enhanced cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the brain. In animal studies, this compound has been shown to increase locomotor activity and stimulate dopamine release. This compound has also been shown to enhance cognitive function and improve memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone in scientific research is its high selectivity for the dopamine transporter, which allows researchers to study the function of this protein in isolation. However, this compound has some limitations as well, including its relatively short half-life and its potential for non-specific binding to other proteins in the brain.

Future Directions

There are several potential future directions for research involving (5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone. One area of interest is the development of new compounds that are more selective and potent inhibitors of the dopamine transporter. Another area of interest is the use of this compound as a tool to study the role of dopamine transporters in various neurological disorders, including depression, anxiety, and addiction. Additionally, this compound may have potential applications in the development of new treatments for these disorders.

Synthesis Methods

The synthesis of (5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone involves several steps, including the reaction of 2-fluorobenzoyl chloride with 5-chloropyrrolidine, followed by the addition of methylamine to form the final product. The synthesis of this compound has been described in detail in several scientific publications, including the Journal of Medicinal Chemistry.

Scientific Research Applications

(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone has been widely used in scientific research to study the function of the dopamine transporter and its role in various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. This compound has also been used as a radioligand in positron emission tomography (PET) imaging studies to visualize the distribution of dopamine transporters in the brain.

Properties

IUPAC Name

(5-chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O/c1-16-7-9-4-5-17(8-9)13(18)11-6-10(14)2-3-12(11)15/h2-3,6,9,16H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNNZLRZPULPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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